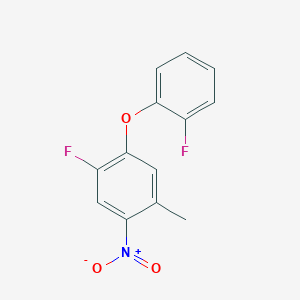

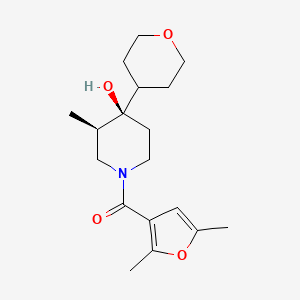

![molecular formula C22H23FN2O3 B5515195 8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)

8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds like 8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one, typically involves reactions that are designed for the production of potential pharmacological agents. For instance, the synthesis of a series of such compounds was performed with the objective of screening them as antihypertensive agents (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied through techniques like X-ray diffraction. For example, the crystal and molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione was investigated, revealing insights into its conformation and hydrogen bonding patterns (Manjunath et al., 2011).

科学的研究の応用

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, compounds closely related to 8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one, indicates their potential as antihypertensive agents. A study explored the synthesis and antihypertensive activity of a series of these compounds, revealing that substitutions at the 8 position with specific groups showed significant activity in lowering blood pressure in spontaneous hypertensive rats. These findings suggest that such derivatives could serve as a basis for developing new antihypertensive medications (Caroon et al., 1981).

Supramolecular Chemistry

A study on fluorination effects of cyclohexane-5-spirohydantoin derivatives, related to the compound , demonstrated the impact on intermolecular interactions and supramolecular architecture. Fluorination led to enhanced intermolecular interactions, including hydrogen bonding and stacking interactions, suggesting the significance of such modifications in designing materials with specific crystal packing and properties (Simić et al., 2021).

Antifungal and Antimicrobial Activities

Research into diazaspirodecanone derivatives has shown these compounds to be potential chitin synthase inhibitors and antifungal agents. A particular study designed and synthesized a series of these derivatives, finding that several exhibited significant inhibitory activity against chitin synthase and demonstrated excellent antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. These results indicate the utility of such compounds in developing new treatments for fungal infections (Ji et al., 2021).

作用機序

将来の方向性

The compound has shown significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, it could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . This suggests potential for future research and development in the field of therapeutics for inflammatory diseases.

特性

IUPAC Name |

8-[4-[(2-fluorophenyl)methoxy]benzoyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c23-19-4-2-1-3-17(19)14-28-18-7-5-16(6-8-18)21(27)25-11-9-22(10-12-25)13-20(26)24-15-22/h1-8H,9-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYBPBTOTURNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

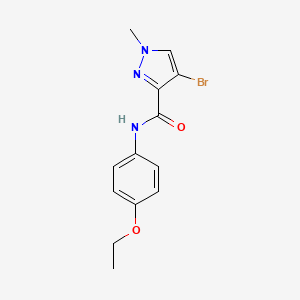

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

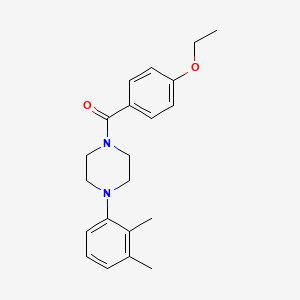

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

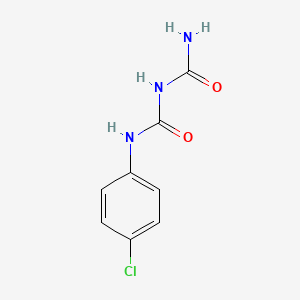

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)